molecular formula C20H26N2O B8656291 4-Hydroxy-4'-octylazobenzene

4-Hydroxy-4'-octylazobenzene

Cat. No. B8656291
M. Wt: 310.4 g/mol
InChI Key: KWYKRCFXFADWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04775223

Procedure details

35 g (0.17M) of 4-octylaniline was cooled to 0° C. or below, 85 g of10% aqueous hydrochloric acid solution was added, and then a solution of 12.0 g of sodium nitrite in 68 ml of water was added. During the addition,the mixture was cooled so as not to exceed 0° C. After the addition,the mixture was allowed to react for 30 minutes, transferred into a dropping funnel and added dropwise into 170 g of an 8% NaOH aqueous solution containing 16 g of phenol held at 5° C. or below. After the addition, the mixture was stirred for 1 hour, and then 10% hydrochloric acid aqueous solution was added thereto until a pH of 5-6 to precipitate the reaction product. The precipitate was separated by filtration, washed with water, overnight under reduced pressure. After thedrying, the product was washed with 500 ml of petroleum ether and further dried under reduced pressure to obtain 30.8 g (0.10M) of 4-hydroxy-4'-octylazobenzene. The yield was 59%.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
68 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
16 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].Cl.[N:17]([O-])=O.[Na+].[OH-].[Na+].[C:23]1([OH:29])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>O>[OH:29][C:23]1[CH:28]=[CH:27][C:26]([N:17]=[N:13][C:12]2[CH:11]=[CH:10][C:9]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])=[CH:15][CH:14]=2)=[CH:25][CH:24]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C(CCCCCCC)C1=CC=C(N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
68 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
16 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
During the addition,the mixture was cooled so as not
CUSTOM
Type
CUSTOM
Details
to exceed 0° C
CUSTOM
Type
CUSTOM
Details
to react for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
transferred into a dropping funnel
CUSTOM
Type
CUSTOM
Details
held at 5° C. or below
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
until a pH of 5-6 to precipitate the reaction product
CUSTOM
Type
CUSTOM
Details
The precipitate was separated by filtration
WASH
Type
WASH
Details
washed with water, overnight under reduced pressure
Duration
8 (± 8) h
WASH
Type
WASH
Details
After thedrying, the product was washed with 500 ml of petroleum ether
CUSTOM
Type
CUSTOM
Details
further dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)N=NC1=CC=C(C=C1)CCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: MASS 30.8 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.